molecular formula C6H10N2S3 B020304 5-(Sec-butylthio)-1,3,4-thiadiazole-2-thiol CAS No. 19921-51-8

5-(Sec-butylthio)-1,3,4-thiadiazole-2-thiol

Cat. No. B020304
CAS RN: 19921-51-8
M. Wt: 206.4 g/mol
InChI Key: APLQCUQNHPBMRZ-UHFFFAOYSA-N
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Description

5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the thiadiazole family . It has a CAS Number of 33313-08-5 and a molecular weight of 190.31 .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C6H12N3S2/c1-3-4 (2)10-6-9-8-5 (7)11-6/h4,11H,3H2,1-2H3, (H2,7,8) .

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-butan-2-ylsulfanyl-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S3/c1-3-4(2)10-6-8-7-5(9)11-6/h4H,3H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLQCUQNHPBMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384747
Record name 5-[(Butan-2-yl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Sec-butylthio)-1,3,4-thiadiazole-2-thiol

CAS RN

19921-51-8
Record name 5-[(Butan-2-yl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Sec-butylthio)-1,3,4-thiadiazole-2-thiol
Reactant of Route 2
5-(Sec-butylthio)-1,3,4-thiadiazole-2-thiol
Reactant of Route 3
5-(Sec-butylthio)-1,3,4-thiadiazole-2-thiol
Reactant of Route 4
5-(Sec-butylthio)-1,3,4-thiadiazole-2-thiol
Reactant of Route 5
5-(Sec-butylthio)-1,3,4-thiadiazole-2-thiol
Reactant of Route 6
Reactant of Route 6
5-(Sec-butylthio)-1,3,4-thiadiazole-2-thiol

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